CDK1-IN-2

Kinase Selectivity Profiling CDK1 Inhibition Chemical Biology Tools

CDK1-IN-2 (CAS 220749-41-7, also known as CDK1 inhibitor 8a) is an indolylmethylene-2-indolinone derivative that functions as a selective, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1). First reported by Andreani et al.

Molecular Formula C17H11ClN2O
Molecular Weight 294.7 g/mol
Cat. No. B1238346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK1-IN-2
Molecular FormulaC17H11ClN2O
Molecular Weight294.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2
InChIInChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)/b13-9+
InChIKeyQJKBRWSJWQVKLY-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK1-IN-2: A Selective Cyclin-Dependent Kinase 1 Inhibitor for Cell Cycle Research Procurement


CDK1-IN-2 (CAS 220749-41-7, also known as CDK1 inhibitor 8a) is an indolylmethylene-2-indolinone derivative that functions as a selective, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1) . First reported by Andreani et al. in 2001, this compound is characterized by its ability to bind the ATP pocket of the CDK1/cyclin B complex, thereby modulating cell cycle progression [1]. It is primarily utilized as a research tool in cell cycle and oncology studies to dissect the specific roles of CDK1 in mitosis.

Why CDK1-IN-2 Cannot Be Interchanged with Broad-Spectrum CDK Inhibitors in Precise Cell Cycle Studies


Substituting CDK1-IN-2 with a more common, broad-spectrum CDK inhibitor (such as roscovitine or purvalanol) introduces significant experimental variability and confounds data interpretation due to off-target kinase engagement. While many CDK inhibitors exhibit pan-kinase activity, CDK1-IN-2 offers a distinct selectivity profile, specifically sparing GSK3β (IC50 >100 µM) and showing reduced potency against CDK5 . This targeted inhibition is crucial for accurately attributing observed phenotypes—such as G2/M phase arrest in HCT-116 cells—directly to CDK1 inhibition rather than to the collateral suppression of other cell cycle or transcriptional regulators [1]. For researchers aiming to isolate CDK1-specific mechanisms, generic substitution fails to provide the required pharmacological precision.

Quantitative Differentiation: Evidence-Based Selection of CDK1-IN-2 Over Key Comparators


Kinase Selectivity Profile: CDK1-IN-2 Exhibits a Distinct Off-Target Profile Compared to the Clinical Candidate Roscovitine

A primary differentiator for CDK1-IN-2 is its selectivity window over CDK5 and GSK3β, which is a critical consideration when choosing a tool compound. While roscovitine is known to potently inhibit CDK5 and CDK7, CDK1-IN-2 demonstrates a 4.3-fold selectivity for CDK1 (IC50 = 5.8 µM) over CDK5 (IC50 = 25 µM) and minimal activity against GSK3β (IC50 > 100 µM) . This contrasts with the broader kinase engagement profile of roscovitine, which can confound cell cycle and transcriptional analyses .

Kinase Selectivity Profiling CDK1 Inhibition Chemical Biology Tools

Cellular Phenotype: CDK1-IN-2 Induces G2/M Arrest in HCT-116 Cells with an EC50 Consistent with Its Biochemical Potency

CDK1-IN-2 demonstrates a clear and dose-dependent cellular phenotype consistent with its mechanism of action. Treatment of HCT-116 colorectal cancer cells with CDK1-IN-2 at concentrations of 0-19.8 µM for 24 hours results in a pronounced arrest in the G2/M phase of the cell cycle . This cellular activity, which directly links the compound's biochemical inhibition of CDK1 to a functional mitotic block, is a key differentiator from compounds like purvalanol, which may induce apoptosis through different or additional pathways in the same cell line [1].

Cell Cycle Analysis G2/M Checkpoint Colorectal Cancer Models

Comparative Potency: CDK1-IN-2's IC50 Value Positions It as a Viable Alternative to First-Generation CDK1 Inhibitors Like Olomoucine

When evaluating tool compounds for CDK1 inhibition, potency is a key selection criterion. CDK1-IN-2 exhibits an IC50 of 5.8 µM against CDK1/cyclin B . This places its potency between the weaker first-generation inhibitor olomoucine and the more potent but less selective inhibitor roscovitine. For context, roscovitine is reported to be approximately 10-fold more potent than olomoucine in inhibiting CDK1 [1]. This intermediate potency can be advantageous in experiments where complete inhibition is not desired or where a broader dynamic range is needed to observe partial phenotypes.

CDK1 Inhibition Comparative Potency Tool Compound Selection

Defined Research Applications for CDK1-IN-2 Based on Quantitative Evidence


Dissecting CDK1-Specific Functions in Mitosis Without CDK5 Interference

Based on the 4.3-fold selectivity for CDK1 over CDK5 , CDK1-IN-2 is the preferred tool for studies aimed at isolating CDK1's specific role in mitotic entry and progression. Unlike roscovitine, which potently inhibits CDK5, use of CDK1-IN-2 allows researchers to attribute observed phenotypes like G2/M arrest directly to CDK1 inhibition, minimizing the confounding variable of CDK5-mediated pathways [1].

Inducing Controlled G2/M Phase Arrest in Colorectal Cancer Cell Models

The validated induction of G2/M arrest in HCT-116 cells at micromolar concentrations (0-19.8 µM) positions CDK1-IN-2 as a reliable chemical biology tool for synchronizing colorectal cancer cell lines in mitosis. This application is critical for studying DNA damage repair mechanisms during mitosis or for evaluating the cell cycle-specific effects of combination therapies in a defined, CDK1-dependent manner.

Investigating Synthetic Lethality in Glioma with PI3K Pathway Inhibitors

Given the demonstrated synthetic lethal interaction between CDK1/2 inhibition and PI3K pathway blockade in malignant glioma models , CDK1-IN-2 serves as a valuable probe to further elucidate this relationship. Its distinct selectivity profile compared to the clinical CDK1/2 inhibitor roscovitine allows for a more nuanced investigation of whether the synthetic lethal effect is driven primarily by CDK1 inhibition or by the concurrent inhibition of other CDKs [1].

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